molecular formula C11H10N2O B11906366 2-(Quinolin-6-YL)acetamide

2-(Quinolin-6-YL)acetamide

Cat. No.: B11906366
M. Wt: 186.21 g/mol
InChI Key: KZYRSVFLSBNKJY-UHFFFAOYSA-N
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Description

2-(Quinolin-6-YL)acetamide is a heterocyclic compound featuring a quinoline ring attached to an acetamide group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-6-YL)acetamide typically involves the reaction of quinoline derivatives with acetamide precursors. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Pfitzinger reaction, where isatin reacts with an aromatic amine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-6-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Quinolin-6-YL)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and bacterial infections.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Quinolin-6-YL)acetamide stands out due to its specific structural features, which confer unique biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-quinolin-6-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6H,7H2,(H2,12,14)

InChI Key

KZYRSVFLSBNKJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CC(=O)N)N=C1

Origin of Product

United States

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